N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide -

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-5181261
CAS Number:
Molecular Formula: C22H18F4N2O4S
Molecular Weight: 482.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. It effectively inhibited cholesteryl ester transfer activity in human CETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib []. Unlike torcetrapib, BMS-795311 demonstrated a favorable preclinical profile without blood pressure increase in rats and no increase in aldosterone synthase (CYP11B2) in H295R cells [].

4,4′-[Sulfonylbis(4′-phenyleneoxy-4-phenylene)]-bis[1,2-dihydro-1-oxo-2-phenyl-(2H)-phthalazine] (13)

Compound Description: Compound 13 is a model compound used to study the lactam form of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine, a monomer used to prepare a specific type of polymer []. This compound aids in understanding the structure and bonding within the polymer formed through reaction with bis(4-fluorophenyl)sulfone [].

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953 is a novel compound identified for its potent bactericidal activity against Staphylococcus aureus biofilms []. It is more effective than conventional antibiotics in eradicating biofilms, making it a promising lead for treating biofilm-related infections [].

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 exhibits potent anti-staphylococcal and anti-biofilm properties, particularly against Staphylococcus aureus []. It is highly effective in eradicating biofilms and demonstrates bactericidal activity superior to conventional antibiotics, making it a promising candidate for treating staphylococcal biofilm-related infections [].

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

Compound Description: Compound 1 is an inhibitor of the S100A2-p53 protein-protein interaction, identified through in silico modeling [, ]. It exhibited moderate growth inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line [, ]. Further modifications of this lead compound led to the development of more potent analogues with enhanced cytotoxicity against various pancreatic cancer cell lines [, ].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound demonstrated significant cytotoxic activity against the human glioblastoma U-87 cell line [, ]. It is part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives synthesized and evaluated for their antioxidant and anticancer properties [, ].

N-[1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

Compound Description: This compound is an acyl thiourea derivative synthesized as part of research into compounds with antimicrobial, insecticide, and herbicidal activities [, ]. It incorporates a pyrazole ring system, a 2,6-dichloro-4-trifluoromethylphenyl substituent, and a 4-methoxybenzoyl group, highlighting the structural diversity of acyl thiourea derivatives explored for their potential applications [, ].

Compound Description: TMI-1 is a novel dual tumor necrosis factor-α (TNF-α) converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor identified through a structure-based design approach []. It exhibits nanomolar inhibitory activity against TACE and several MMPs in vitro []. Notably, TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF-α secretion in various cell-based assays and human synovium tissue explants from rheumatoid arthritis (RA) patients []. Oral administration of TMI-1 demonstrated significant efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis (CIA) [].

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist []. It effectively inhibits inflammation in the adjuvant-induced arthritis (AIA) rat model for rheumatoid arthritis (RA) and relieves joint pain in a guinea pig model of iodoacetate-induced osteoarthritis (OA) []. MF498 displayed good gastrointestinal tolerability and renal effects similar to the COX-2 inhibitor MF-tricyclic [].

N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine (8)

Compound Description: Compound 8 is a potent vasodilator that exhibits a higher vasodilatory effect than 17β-estradiol (E2) []. Its vasorelaxant properties are endothelium-independent and involve inhibition of L-type Ca2+ channels []. Unlike E2, raloxifene, and tamoxifen, compound 8 does not stimulate p38 mitogen-activated protein kinase (MAPK) [].

{[(Trifluoromethyl)sulfonyl]ethynyl}benzene

Compound Description: {[(Trifluoromethyl)sulfonyl]ethynyl}benzene is a versatile reagent in organic synthesis, acting as a reactive dienophile, Michael acceptor, precursor to substituted vinyl sulfones, and alkynylating agent [].

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide (3)

Compound Description: Compound 3 is a parent molecule for a series of sulfonamide derivatives evaluated for their antioxidant and urease inhibitory activities []. It serves as a starting point for synthesizing more complex sulfonamides by reacting it with different alkyl/aralkyl halides [].

Compound Description: This compound is a 2-methoxy-substituted derivative closely related to its 4-methyl- and 4-chloro-substituted analogs, though it lacks structural similarities [, ]. It features a thiophene ring and a trifluoromethyl group, with the thiophene ring being disorder-free while the trifluoromethyl group shows disorder, unlike its analogs [, ].

N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide

Compound Description: This compound represents a new class of amide compounds with potential biological activity []. Its structure includes a pyrimidine ring, a trifluoromethyl group, and fluorophenoxy substituents. The pyrimidine ring is significantly tilted from the adjacent benzene ring, indicating conformational flexibility [].

P-toluenesulfonate of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N-(2-chloro-3-fluorophenyl)urea

Compound Description: This compound is highlighted for its potential in treating diseases mediated by chemokine IL-8, such as asthma and chronic obstructive pulmonary disease (COPD) [].

Bromonium, [4-(trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]-, inner salt

Compound Description: This compound is a highly reactive nitrenoid that functions as a potent electrophilic N-(trifluoromethylsulfonyl)imino group donor []. It exhibits stereoselective aziridination of olefins and C-H amination of alkanes [].

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides []. While it initially showed promise in ameliorating memory deficits in APP-transgenic mice, subchronic dosing led to impaired cognition in both APP-transgenic and wild-type mice []. This detrimental effect is attributed to an APP-dependent mechanism likely involving the accumulation of the β-C-terminal fragment (β-CTF) of APP [].

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides []. Similar to LY450139, it exhibited initial positive effects on memory in APP-transgenic mice, but subchronic dosing resulted in cognitive impairment without affecting the processing of other γ-secretase substrates [].

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 without increasing β-CTF []. It demonstrated significant improvement in memory in APP-transgenic mice without affecting normal cognition in wild-type mice, highlighting its potential as a safer alternative to GSIs [].

Properties

Product Name

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H18F4N2O4S

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C22H18F4N2O4S/c1-32-17-10-12-18(13-11-17)33(30,31)28(16-8-6-15(23)7-9-16)14-21(29)27-20-5-3-2-4-19(20)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)

InChI Key

WYBOYUGNCNPLMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.